2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.26342531 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
- Enzymatic Metabolism : Lu AA21004, a compound structurally related to the queried compound, undergoes metabolic processes involving various cytochrome P450 enzymes. This study provides insights into the metabolism of similar compounds, highlighting the role of specific enzymes in their transformation (Hvenegaard et al., 2012).
Antimicrobial Properties
- Antimicrobial Activity of Pyridine Derivatives : Compounds with structures related to the queried chemical, involving benzothiazole and piperazine derivatives, exhibit varying levels of antimicrobial activity. This research contributes to understanding the antimicrobial potential of similar chemical structures (Patel, Agravat & Shaikh, 2011).
- Novel Triazole Derivatives and Their Antimicrobial Effectiveness : The synthesis and testing of triazole derivatives, which share a common structural motif with the queried compound, reveal their potential antimicrobial activities. Such studies are essential in exploring new antimicrobial agents (Bektaş et al., 2010).
Drug Development and Synthesis
- Synthesis of Potent PPARpan Agonist : The efficient synthesis of a PPARpan agonist, which includes a piperazine structure similar to the queried compound, demonstrates the compound's relevance in drug development (Guo et al., 2006).
Diagnostic Applications
- PET Probe Development : A derivative of the compound, used in synthesizing a PET probe for imaging enzymes, highlights its potential application in diagnostic imaging and cancer research (Gao et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of Novel Compounds : Research into the synthesis of novel compounds with similar chemical structures, like triazinyl alaninamides, contributes to the broader understanding of chemical synthesis methods and potential applications (Sañudo et al., 2006).
Pharmaceutical Research
- Antifungal Compound Studies : The solubility and partitioning processes of a novel antifungal compound, related to the queried chemical structure, provide insights into its pharmaceutical applications (Volkova, Levshin & Perlovich, 2020).
Properties
IUPAC Name |
2-[4-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-18(2)6-8-26-10-9-25(15-21(26)7-11-28)13-19-4-5-22(29-3)20(12-19)14-27-17-23-16-24-27/h4-6,12,16-17,21,28H,7-11,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJHKZDMSMAUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC(=C(C=C2)OC)CN3C=NC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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